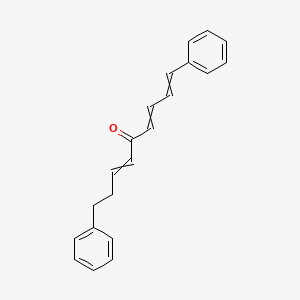

1,9-Diphenylnona-1,3,6-trien-5-one

Description

Contextualization of Extended Polyene Ketone Systems in Modern Organic Chemistry

Extended polyene ketone systems are organic compounds characterized by a long chain of conjugated double bonds (polyene) and a ketone functional group. This structural arrangement results in extensive electron delocalization across the molecule, which is responsible for their unique chemical and physical properties. In modern organic chemistry, these systems are of considerable interest due to their potential applications in materials science, particularly in the field of nonlinear optics (NLO). The delocalized π-electron system can interact with intense light, leading to phenomena such as second-harmonic generation (SHG), where the frequency of the incoming light is doubled.

The general structure of a ketone involves a carbonyl group (C=O) bonded to two other carbon atoms. When this is part of a polyene chain, the electronic properties of the molecule are significantly altered. These compounds serve as valuable building blocks in the synthesis of more complex organic molecules and are often used as starting materials in various chemical reactions. guidechem.com

Significance of the 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Framework in Fundamental and Applied Research

The 1,9-diphenylnona-1,3,6,8-tetraen-5-one framework, with the chemical formula C₂₁H₁₈O, is a prime example of an extended polyene ketone. nih.gov Also known by its common name, dicinnamalacetone (B213131), this compound has a nonatetraene backbone with two phenyl groups at its ends. guidechem.com This specific structure makes it a valuable tool in both fundamental and applied research.

In fundamental research, it is used to study the relationship between molecular structure and chemical properties. For instance, it has been used as an indicator to measure the surface acidity of certain clays, such as homoionic montmorillonites. chemicalbook.com It also serves as an indicator for detecting excess hydrogen halides in many organic solvents, with a distinct color change from yellow to bright red. chemicalbook.com

In applied research, its unique structure and reactivity are leveraged for the synthesis of novel compounds. guidechem.com The presence of the extended conjugated system has led to investigations into its potential as a nonlinear optical material. Purely organic chiral molecular assemblies of dicinnamalacetone have shown potential for NLO applications. nih.gov

Overview of Key Academic Research Trajectories Pertaining to 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

Academic research on 1,9-diphenylnona-1,3,6,8-tetraen-5-one has primarily focused on its synthesis, characterization, and exploration of its nonlinear optical properties.

One key research trajectory has been its synthesis and characterization. The compound is typically synthesized via a crossed aldol (B89426) condensation. Characterization has been performed using various techniques, including X-ray diffraction (XRD) to confirm phase purity and crystallite size, Fourier-transform infrared spectroscopy (FT-IR) for structural analysis, and differential scanning calorimetry (DSC) to determine its melting point. Research has reported a melting point in the range of 137.0-146.0°C. thermofisher.com

Another significant area of research is the investigation of its nonlinear optical (NLO) properties. Studies have employed the Kurtz powder technique to measure the second-harmonic generation (SHG) efficiency. Theoretical studies using semi-empirical methods like AM-1 have been conducted to optimize the geometry of the molecule and calculate its permanent dipole moment, which is related to its NLO activity.

Furthermore, combined experimental and theoretical studies have explored the performance of different computational methods (hybrid functionals) to predict the NLO properties and electronic excitations of dicinnamalacetone. nih.gov This research has highlighted that while the molecule is otherwise planar, it can crystallize in a non-centrosymmetric form with multiple conformations, which is a desirable characteristic for NLO materials. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

62510-09-2 |

|---|---|

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1,9-diphenylnona-1,3,6-trien-5-one |

InChI |

InChI=1S/C21H20O/c22-21(17-9-7-15-19-11-3-1-4-12-19)18-10-8-16-20-13-5-2-6-14-20/h1-7,9-15,17-18H,8,16H2 |

InChI Key |

UOYWHJHDIOIEHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)C=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,9 Diphenylnona 1,3,6,8 Tetraen 5 One

Established Synthetic Routes for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

The primary route to 1,9-diphenylnona-1,3,6,8-tetraen-5-one is through condensation reactions, which are highly efficient for creating its extended conjugated system.

The most established and widely utilized method for synthesizing 1,9-diphenylnona-1,3,6,8-tetraen-5-one is the base-catalyzed Aldol (B89426) condensation. youtube.com Specifically, it is a double Claisen-Schmidt condensation, a variation of the crossed Aldol reaction. wikipedia.orgmagritek.com This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.comvedantu.com

In this synthesis, two equivalents of cinnamaldehyde (B126680) (which lacks α-hydrogens) react with one equivalent of acetone (B3395972), which has acidic α-hydrogens. youtube.commagritek.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), in a solvent like ethanol (B145695). youtube.com The base removes a proton from the α-carbon of acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone. This process occurs on both sides of the acetone molecule to yield the final, highly conjugated product, 1,9-diphenylnona-1,3,6,8-tetraen-5-one. magritek.com

Table 1: Typical Reaction Conditions for Aldol Synthesis of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

| Cinnamaldehyde | Acetone | Sodium Hydroxide (NaOH) | Ethanol | The reactants are mixed and stirred at room temperature. The reaction is often cooled in an ice bath to promote crystallization of the product. youtube.com |

Exploration of Other Condensation Reactions for Analogues

The Claisen-Schmidt condensation is a versatile reaction that can be used to synthesize a wide array of analogues of 1,9-diphenylnona-1,3,6,8-tetraen-5-one. wikipedia.org By substituting the starting materials, a diverse library of α,β-unsaturated ketones, often referred to as chalcones or their vinylogous counterparts, can be created. These reactions are fundamental in producing intermediates for various applications. ijsrst.com

For instance, different aromatic aldehydes can be used in place of cinnamaldehyde to react with a ketone. Similarly, other ketones with α-hydrogens can be used instead of acetone. This flexibility allows for the synthesis of compounds with varied electronic and steric properties. The synthesis of dibenzylideneacetone (B150790) from benzaldehyde (B42025) and acetone is a classic example. wikipedia.org

Table 2: Examples of Reactants for Synthesizing Analogues via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Resulting Analogue Class |

| Benzaldehyde | Acetone | Dibenzylideneacetone wikipedia.org |

| 4-Tolualdehyde | Acetophenone (B1666503) | Chalcone derivatives sciepub.com |

| 4-Anisaldehyde | 4-Methylacetophenone | Chalcone derivatives sciepub.com |

| Vanillin | Acetone | Divanilal-acetone derivatives sciencemadness.org |

| 4-Dimethylaminobenzaldehyde | Acetone | Substituted dibenzylideneacetone sciencemadness.org |

Green Chemistry Principles Applied to the Synthesis of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one and Its Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry are actively being applied to classical reactions like the Aldol condensation to reduce their environmental impact. psu.eduweebly.com

Several strategies have been developed to make the synthesis of α,β-unsaturated ketones, including 1,9-diphenylnona-1,3,6,8-tetraen-5-one, more environmentally benign. These methods focus on reducing hazardous waste, improving energy efficiency, and using safer materials. sciepub.com

Key sustainable approaches include:

Solvent-Free Reactions: Conducting the Claisen-Schmidt condensation without a solvent has been shown to produce quantitative yields, significantly reducing waste. wikipedia.orgsciepub.com

Aqueous Media: Using water as a solvent is a green alternative to volatile organic solvents. acs.org Choline hydroxide has been reported as an effective green catalyst for this reaction in water. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, leading to shorter reaction times and often improved yields, contributing to energy efficiency. ijsrst.com

Alternative Catalysts: The use of less hazardous or recyclable catalysts is a key area of research. Catalysts like lithium hydroxide (LiOH) and bismuth(III) chloride have been used in green protocols for similar condensations. ijsrst.com

Table 3: Green Synthetic Approaches for Aldol-Type Condensations

| Green Strategy | Catalyst/Conditions | Advantage |

| Solvent-Free Synthesis | Solid NaOH | Eliminates solvent waste, high atom economy, often high yields. wikipedia.orgsciepub.com |

| Aqueous Synthesis | Choline Hydroxide | Uses a non-toxic, non-flammable solvent; employs a green catalyst. acs.org |

| Microwave-Assisted | Lithium Hydroxide (LiOH) | Reduces reaction time, increases energy efficiency. ijsrst.com |

| Alternative Catalysis | Bismuth(III) Chloride | Can be used under solvent-free conditions, providing an efficient green protocol. ijsrst.com |

Environmental Impact Assessment of Synthetic Procedures

The "greenness" of a synthetic route can be evaluated using several metrics. For the Aldol condensation, the goal is to minimize waste and hazards associated with the process. The pharmaceutical industry, a major user of organic synthesis, produces a significant amount of waste, much of it from solvents. weebly.com Therefore, reducing or eliminating solvent use is a primary target for greening these procedures. sciepub.com

Metrics used to assess the environmental impact include:

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. The Aldol condensation itself is quite atom-economical, as the main byproduct is water.

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of desired product. Solvent-free methods dramatically decrease the E-factor. rsc.org

Solvent and Catalyst Toxicity: The choice of solvent and catalyst is critical. Green chemistry promotes the use of solvents with low environmental impact (e.g., water, ethanol) over more hazardous ones (e.g., dichloromethane, toluene). weebly.com Similarly, replacing strong, corrosive bases like NaOH with milder or more recyclable catalysts improves the safety and environmental profile of the synthesis. psu.edu

By analyzing these factors, chemists can compare different synthetic protocols and identify the most sustainable options. sciepub.comweebly.com

Reaction Mechanisms and Kinetic Studies in 1,9-Diphenylnona-1,3,6,8-tetraen-5-one Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product formation. The formation of 1,9-diphenylnona-1,3,6,8-tetraen-5-one proceeds through a well-understood, multi-step Claisen-Schmidt condensation mechanism. magritek.com

The process begins with the deprotonation of an α-carbon of acetone by a base (e.g., hydroxide ion) to form a nucleophilic enolate ion. magritek.com This is the rate-determining step. The enolate then attacks the electrophilic carbonyl carbon of a cinnamaldehyde molecule. This addition forms a tetrahedral intermediate, which is then protonated (typically by the solvent) to yield a β-hydroxy ketone. Under the reaction conditions, this aldol addition product is unstable and readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone intermediate, 4-(phenyl)-3-buten-2-one, releasing a water molecule. magritek.com

This process then repeats. The base removes a proton from the other α-carbon of the mon-substituted ketone intermediate, creating a new enolate. This enolate attacks a second molecule of cinnamaldehyde, and the subsequent dehydration yields the final product, 1,9-diphenylnona-1,3,6,8-tetraen-5-one, with its extended π-conjugated system. magritek.com

Kinetic studies, including real-time monitoring by NMR spectroscopy, have been used to follow the progress of similar Claisen-Schmidt reactions. magritek.com These studies show the consumption of the reactants and the appearance of the mono-substituted intermediate and the final product over time. For example, in the reaction of 4-fluorobenzaldehyde (B137897) with acetone, the intermediate was observed to form and then be consumed as the final product was generated, confirming the stepwise nature of the double condensation. magritek.com

Catalytic Systems and Their Influence on Synthesis Efficiency and Selectivity

The selection of an appropriate catalytic system is crucial for optimizing the synthesis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one. Both homogeneous and heterogeneous catalysts, primarily basic in nature, have been explored for this transformation. The catalyst's role is to facilitate the deprotonation of acetone to form a reactive enolate ion, which then attacks the carbonyl carbon of cinnamaldehyde. A subsequent dehydration and a second condensation reaction lead to the final product.

Homogeneous Base Catalysis

Traditional and widely used methods for the synthesis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one employ homogeneous base catalysts, with sodium hydroxide (NaOH) being the most common. These reactions are typically carried out in a protic solvent like ethanol.

A representative procedure involves the reaction of cinnamaldehyde and acetone in a solution of sodium hydroxide and ethanol. nih.gov In one documented instance, using a specific molar ratio of reactants in an aqueous ethanol solution with sodium hydroxide as the catalyst, a yield of 46% was reported for the formation of dicinnamalacetone (B213131), a common name for the target compound. youtube.com The mechanism for this base-catalyzed reaction involves the formation of an enolate from acetone, which then undergoes a nucleophilic attack on the carbonyl group of cinnamaldehyde. youtube.com

The efficiency of this synthesis can be significantly influenced by the reaction conditions. For instance, solvent-free conditions have been shown to dramatically improve yields. A study on the Claisen-Schmidt reaction of acetone with benzaldehyde (a similar reaction) using solid NaOH as a catalyst and a grinding technique reported a 98% yield of the bis-benzylideneacetone product when an excess of benzaldehyde was used. nih.govnih.gov This highlights the potential for greener and more efficient synthetic routes by eliminating the need for solvents.

| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| Sodium Hydroxide (NaOH) | Cinnamaldehyde, Acetone | Water, Ethanol | Stirring for 30 minutes | 46 | nih.govyoutube.com |

| Sodium Hydroxide (NaOH) (solid) | Benzaldehyde, Acetone | Solvent-free (grinding) | 5 minutes | 98 | nih.govnih.gov |

Heterogeneous Catalysis

In recent years, there has been a growing interest in the use of heterogeneous catalysts for Claisen-Schmidt condensations due to their advantages in terms of reusability, reduced waste, and easier product purification. Various solid basic catalysts have been investigated for similar transformations.

For example, KF-Al2O3 has been utilized as a solid base catalyst in the solvent-free Claisen-Schmidt condensation of acetophenone with aromatic aldehydes, resulting in high yields. researchgate.net While not specifically reported for 1,9-diphenylnona-1,3,6,8-tetraen-5-one, this suggests its potential applicability. Similarly, mesoporous silica (B1680970) nanomaterials like MCM-41 and SBA-15 have been introduced as effective catalysts for Claisen-Schmidt reactions, often under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

Acid Catalysis

While base catalysis is the predominant method, acid catalysts have also been explored for Claisen-Schmidt condensations. Silicotungstic acid, for instance, has been used as a catalyst for the reaction between aryl methyl ketones and aromatic aldehydes, yielding 1,3-diaryl-2-propenones in excellent yields at room temperature. researchgate.net The application of such catalysts to the synthesis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one could offer an alternative synthetic route, potentially influencing selectivity and reaction conditions.

The choice of catalyst, whether homogeneous or heterogeneous, basic or acidic, profoundly impacts the synthesis of 1,9-diphenylnona-1,3,6,8-tetraen-5-one. While traditional methods using sodium hydroxide in ethanol are effective, emerging research into solvent-free conditions and heterogeneous catalysts presents opportunities for more efficient, selective, and environmentally benign synthetic strategies. Further comparative studies under standardized conditions are necessary to fully elucidate the optimal catalytic system for the production of this compound.

Molecular Structure, Stereochemistry, and Conformational Analysis of 1,9 Diphenylnona 1,3,6,8 Tetraen 5 One

Elucidation of the Planar and Non-Planar Molecular Architectures

1,9-Diphenylnona-1,3,6,8-tetraen-5-one is characterized by a conjugated system consisting of a nonatetraene backbone with two terminal phenyl groups. guidechem.com While often depicted as a planar molecule, detailed studies reveal a more nuanced three-dimensional structure. Research indicates that dicinnamalacetone (B213131), which is generally planar, can crystallize into a disordered, non-centrosymmetric form. researchgate.net This crystallization involves four distinct conformations, highlighting the molecule's structural flexibility. researchgate.net

The core of the molecule consists of a chain of nine carbon atoms with four double bonds and a central ketone group. nih.gov This extended π-system is flanked by two phenyl rings. The planarity of the conjugated system is a critical factor in its electronic and optical properties. However, steric interactions between hydrogen atoms on the polyene chain and with the phenyl groups can lead to deviations from perfect planarity.

Table 1: Structural Identifiers for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Identifier | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈O nih.gov |

| Molar Mass | 286.374 g/mol wikipedia.org |

| IUPAC Name | (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one wikipedia.orgthermofisher.com |

| Synonyms | Dicinnamalacetone, Dicinnamylideneacetone nih.govwikipedia.org |

| CAS Number | 622-21-9 nih.gov |

Stereochemical Characterization of the Polyene Backbone (E/Z Isomerism)

The stereochemistry of the polyene backbone of 1,9-diphenylnona-1,3,6,8-tetraen-5-one is defined by the configuration of its four carbon-carbon double bonds. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign E (entgegen, opposite) or Z (zusammen, together) configurations to each double bond. libretexts.orgmasterorganicchemistry.com

The most stable and commonly synthesized isomer is the all-trans or (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one. wikipedia.orgthermofisher.com In this configuration, the higher priority substituents on each carbon of the double bonds are on opposite sides. The preparation of this specific isomer is a well-known example of a base-catalyzed aldol (B89426) condensation reaction between acetone (B3395972) and trans-cinnamaldehyde. wikipedia.org

Other stereoisomers are also possible, arising from different combinations of E and Z configurations at the four double bonds. For instance, synonyms for this compound include (1Z,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one, indicating that isomers with a Z configuration at one or more of the double bonds can exist. cymitquimica.comcymitquimica.comchemspider.com The specific stereoisomer has a significant impact on the molecule's physical and chemical properties, including its melting point, solubility, and spectroscopic characteristics. masterorganicchemistry.com

Table 2: Possible Stereoisomers of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Isomer Name | Configuration |

|---|---|

| (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one | All-trans |

Conformational Landscapes and Dynamics of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

The conformational landscape of 1,9-diphenylnona-1,3,6,8-tetraen-5-one is complex, with multiple conformations being accessible due to rotation around single bonds.

Analysis of Preferred Conformations (e.g., "Butterfly-Shaped" Structures)

Research on the solid-state structure of dicinnamalacetone has revealed the existence of unique, non-planar conformations. researchgate.net It has been reported that this otherwise planar molecule can crystallize in a disordered noncentrosymmetric form through four different conformations. researchgate.net One notable conformation described is a "butterfly-shaped" structure. researchgate.net This type of conformation arises from the twisting of the polyene chain and the phenyl rings relative to each other, driven by a balance of steric hindrance and the energetic favorability of conjugation. The specific conformation adopted can be influenced by factors such as the solvent used for crystallization and intermolecular interactions in the solid state. researchgate.net

Impact of Substituents on Molecular Conformation

The introduction of substituents onto the phenyl rings of 1,9-diphenylnona-1,3,6,8-tetraen-5-one can significantly influence its molecular conformation. While specific studies on substituted dicinnamalacetone are limited in the provided context, general principles can be drawn from related systems.

For example, in a study on a phenylalanine-incorporated cyclic peptide, the electronic nature of substituents on a phenyl ring was shown to affect the conformational equilibrium. nih.gov Electron-donating substituents, which create more electron-rich aryl groups, were found to favor certain folded conformations through CH-π interactions. nih.gov Conversely, electron-withdrawing substituents led to a different conformational preference. nih.gov In that particular study, it was observed that the flexibility of the substituted side chain could also be temperature-dependent. nih.gov

Applying this principle to 1,9-diphenylnona-1,3,6,8-tetraen-5-one, it can be inferred that the introduction of electron-donating or electron-withdrawing groups on the terminal phenyl rings would alter the electronic distribution of the entire conjugated system. This, in turn, could modify the rotational barriers around the single bonds and the relative energies of different conformations, including the "butterfly-shaped" structures. Further research has indicated that for derivatives of the related dibenzalacetone, electron-donating groups like ethoxy can induce a more pronounced red-shift in the absorption spectrum compared to chlorine, highlighting the electronic influence of substituents. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,9-Diphenylnona-1,3,6,8-tetraen-5-one |

| Dicinnamalacetone |

| Dicinnamylideneacetone |

| Acetone |

| trans-Cinnamaldehyde |

| Potassium hydroxide (B78521) |

| (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one |

| (1Z,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one |

| Dibenzalacetone |

| Ethoxy |

| Chlorine |

Advanced Spectroscopic Characterization Techniques for 1,9 Diphenylnona 1,3,6,8 Tetraen 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1,9-diphenylnona-1,3,6,8-tetraen-5-one, both ¹H and ¹³C NMR provide critical data for its structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1,9-diphenylnona-1,3,6,8-tetraen-5-one, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals a series of signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups typically appear as a multiplet in the range of δ 7.2-7.6 ppm. The olefinic protons along the polyene chain give rise to distinct signals, often observed as doublets or doublets of doublets due to coupling with adjacent protons. These signals are generally found in the region of δ 6.6-7.8 ppm. bas.bg The specific coupling constants (J values) are instrumental in assigning the stereochemistry of the double bonds, with larger values indicating a trans configuration.

Table 1: ¹H NMR Spectroscopic Data for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.2-7.6 | Multiplet |

| Olefinic | 6.6-7.8 | Doublet/Doublet of Doublets |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is characteristically found downfield, typically around δ 185-190 ppm. The carbons of the phenyl groups and the polyene chain appear in the region of δ 125-145 ppm. The symmetry of the molecule can also be inferred from the number of distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~187 |

| Aromatic & Olefinic | 127-143 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing its vibrational modes. spectrabase.comchemicalbook.com In the IR spectrum of 1,9-diphenylnona-1,3,6,8-tetraen-5-one, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1650-1670 cm⁻¹. The presence of conjugation lowers the frequency of the C=O stretch compared to a non-conjugated ketone. Other significant peaks include the C=C stretching vibrations of the aromatic rings and the polyene chain, which appear in the region of 1580-1640 cm⁻¹. The C-H stretching vibrations of the aromatic and vinyl groups are observed above 3000 cm⁻¹, while the C-H bending vibrations give rise to signals in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorption Bands for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic/Vinyl) | >3000 |

| C=O Stretch (Conjugated Ketone) | 1650-1670 |

| C=C Stretch (Aromatic/Alkene) | 1580-1640 |

Note: The exact frequencies can be influenced by the physical state of the sample (e.g., KBr pellet, thin film).

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). spectrabase.comchemicalbook.com The mass spectrum of 1,9-diphenylnona-1,3,6,8-tetraen-5-one shows a molecular ion peak [M]⁺ corresponding to its molecular weight (286.37 g/mol ). chemicalbook.comnih.govnih.govguidechem.com The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for such compounds include the loss of a CO molecule, as well as cleavages at various points along the polyene chain, leading to the formation of stable carbocations. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, in related diarylpentadienones, prominent peaks resulting from the loss of CO, substituted phenyl, and styryl fragments are observed. researchgate.net

Table 4: Key Mass Spectrometry Data for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Ion | m/z | Interpretation |

|---|---|---|

| [M]⁺ | 286 | Molecular Ion |

| [M-CO]⁺ | 258 | Loss of carbon monoxide |

| Various Fragments | <286 | Fragmentation of the polyene chain and phenyl groups |

Note: The relative intensities of the fragment ions can provide additional structural information.

Theoretical and Computational Chemistry Investigations of 1,9 Diphenylnona 1,3,6,8 Tetraen 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,9-diphenylnona-1,3,6,8-tetraen-5-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and reactivity of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules. For 1,9-diphenylnona-1,3,6,8-tetraen-5-one, DFT calculations are employed to determine its optimized geometry, electronic structure, and other key parameters.

DFT studies typically begin with a geometry optimization to find the lowest energy conformation of the molecule. These calculations provide data on bond lengths, bond angles, and dihedral angles. For conjugated systems like this one, DFT can accurately predict the planarity of the polyene chain and the orientation of the terminal phenyl groups.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. For curcuminoids, the HOMO is typically localized along the conjugated backbone, while the LUMO is also distributed across this system, characteristic of π-π* electronic transitions.

In a study on the related compound curcumin (B1669340), DFT calculations using the B3LYP functional and a 6-311G(**) basis set were used to obtain the optimized gas-phase structure before performing further analysis. nih.gov This level of theory is also appropriate for studying 1,9-diphenylnona-1,3,6,8-tetraen-5-one to understand its intrinsic electronic properties in the absence of environmental effects.

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is a powerful tool for calculating the electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net

TD-DFT calculations have been performed on 1,9-diphenylnona-1,3,6,8-tetraen-5-one (dicinnamalacetone) to understand its electronic excitations. nih.gov These studies help to characterize the nature of the transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the conjugated system. A study on dicinnamalacetone (B213131) benchmarked the performance of various hybrid functionals for predicting its electronic excitations. nih.gov

The results of TD-DFT calculations are often presented in a table that includes the calculated excitation energies (in eV), the corresponding wavelengths (in nm), and the oscillator strengths, which are a measure of the intensity of the absorption.

Table 1: Representative TD-DFT Calculated Excitation Properties

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.10 | 400 | > 1.0 |

| S0 → S2 | 3.54 | 350 | < 0.1 |

| S0 → S3 | 3.97 | 312 | < 0.1 |

Note: This table contains representative data for a curcuminoid-type molecule and is intended for illustrative purposes. Actual values for 1,9-diphenylnona-1,3,6,8-tetraen-5-one would be obtained from specific computational studies.

These calculations can be performed in a vacuum (gas phase) or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to simulate more realistic experimental conditions.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of 1,9-diphenylnona-1,3,6,8-tetraen-5-one.

The 1,9-diphenylnona-1,3,6,8-tetraen-5-one molecule possesses several rotatable bonds, leading to a complex conformational landscape. Conformational search studies are performed to identify the various low-energy structures the molecule can adopt. This is often achieved by systematically rotating the single bonds and performing energy minimization on each resulting structure.

A combined experimental and theoretical study on dicinnamalacetone revealed that this otherwise planar molecule crystallizes in a non-centrosymmetric form that includes four different conformations. nih.gov This indicates a complex potential energy surface with multiple local minima that are close in energy. The predominance of a particular helicity in the crystal structure suggests that intermolecular forces in the solid state play a significant role in stabilizing specific conformations. nih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. youtube.com While specific MD studies on 1,9-diphenylnona-1,3,6,8-tetraen-5-one are not widely available, extensive simulations have been performed on curcumin and its derivatives, providing valuable insights applicable to this related compound. peerj.comarxiv.orgsciencetechindonesia.com

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, and the system is allowed to evolve over time according to the laws of classical mechanics. The interactions between atoms are described by a force field. These simulations can provide information on:

Structural Stability: The root-mean-square deviation (RMSD) of the molecule's atoms is monitored over time to assess its structural stability. mdpi.com

Flexibility: The root-mean-square fluctuation (RMSF) of each atom provides insight into the flexibility of different parts of the molecule. researchgate.net

Conformational Dynamics: MD simulations can track the transitions between different conformations, providing a dynamic view of the molecule's flexibility. researchgate.net

Solvent Interactions: The simulations can reveal how the molecule interacts with surrounding solvent molecules, including the formation of hydrogen bonds and the structure of the solvent shell around the solute.

For example, MD simulations of curcumin in water have been used to study its aggregation behavior and the structure of the resulting clusters. arxiv.org Similar studies on 1,9-diphenylnona-1,3,6,8-tetraen-5-one could elucidate its solubility and interaction with aqueous environments.

Analysis of Charge Density Distribution and Aromaticity in Conjugated Systems

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Advanced computational analyses can quantify this distribution and related properties like aromaticity.

An experimental and computational study on curcumin involved a detailed analysis of its charge density distribution. iucr2017.org Using the multipole model refinement of high-resolution X-ray diffraction data, it was possible to map the electron density throughout the molecule. iucr2017.org The topological analysis of this density, based on the Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of the chemical bonds and intermolecular interactions. iucr2017.orgtandfonline.com This analysis can identify critical points in the electron density that characterize covalent bonds, hydrogen bonds, and other weaker interactions. The electrostatic potential (ESP) can be mapped onto the molecular surface, identifying regions that are electron-rich (electronegative) and electron-poor (electropositive), which are crucial for understanding intermolecular interactions. iucr2017.org

The aromaticity of the two phenyl rings in 1,9-diphenylnona-1,3,6,8-tetraen-5-one is a key feature of its structure. Aromaticity can be quantified using several computational indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths within the ring from an optimal value, providing a measure of the geometric aromaticity. researchgate.netnih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. researchgate.netnih.gov A negative NICS value is indicative of an aromatic ring due to the induced diatropic ring current.

These indices can be calculated for the ground and excited states to see how the aromaticity of the phenyl rings changes upon electronic excitation. Such analyses on related curcuminoids help to build a comprehensive picture of the electronic structure of this class of compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,9-Diphenylnona-1,3,6,8-tetraen-5-one |

| Dicinnamalacetone |

| Curcumin |

| Water |

Topological Analysis of Electron Density

Topological analysis of electron density, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous method for understanding chemical bonding and molecular structure. wikipedia.orgamercrystalassn.org This approach is based on the topology of the electron density function (ρ(r)), where critical points in the density reveal the locations of atoms, bonds, rings, and cages. wiley-vch.de

For a molecule like 1,9-diphenylnona-1,3,6,8-tetraen-5-one, a QTAIM analysis would involve:

Locating Bond Critical Points (BCPs): The presence of a BCP between two nuclei, along with a corresponding bond path (a line of maximum electron density linking the nuclei), is a universal indicator of a chemical bond. wiley-vch.de

Analyzing Properties at BCPs: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative information about the nature of the chemical bonds. For the C-C and C=C bonds within the polyene chain and phenyl rings, these values would elucidate the degree of electron sharing and concentration, distinguishing between covalent single, double, and intermediate (aromatic) bonds.

Defining Atomic Basins: QTAIM partitions the molecule into non-overlapping atomic "basins," allowing for the calculation of atomic properties like charges and energies. wikipedia.org

While specific QTAIM studies on 1,9-diphenylnona-1,3,6,8-tetraen-5-one are not prevalent in the reviewed literature, the methodology is widely applied to understand electron delocalization in conjugated systems. nih.gov Such an analysis would provide a detailed map of the electronic structure, quantifying the charge distribution and bonding characteristics throughout the entire molecule. High-throughput computational packages can now automate QTAIM feature calculation, facilitating its use in larger-scale predictive modeling. rsc.org

Aromaticity Indices (e.g., HOMA, NICS) in Phenyl and Polyene Moieties

Aromaticity is a key concept in chemistry, and several computational indices have been developed to quantify it. For 1,9-diphenylnona-1,3,6,8-tetraen-5-one, the most relevant moieties for this analysis are the two terminal phenyl groups and, to a lesser extent, the conjugated polyene chain.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov

A HOMA value of 1 indicates a fully aromatic system like benzene.

Values close to 0 suggest a non-aromatic system.

Negative values indicate anti-aromaticity.

For the phenyl groups in 1,9-diphenylnona-1,3,6,8-tetraen-5-one, the HOMA index would be expected to be close to 1, confirming their aromatic character. The polyene chain, being acyclic, would not be assessed using HOMA in the same way, but the bond length alternation along the chain is a related indicator of electron delocalization.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)).

Large negative NICS values (e.g., -5 to -15 ppm) are indicative of aromaticity (diatropic ring current).

Positive values suggest anti-aromaticity (paratropic ring current).

Values near zero are characteristic of non-aromatic systems.

The phenyl rings of the molecule would exhibit significant negative NICS values. researchgate.net The NICS(1)zz component, which considers only the shielding tensor perpendicular to the ring, is often considered a more reliable indicator. nih.gov Analysis of these indices would quantify the degree of aromaticity in the terminal phenyl groups and how it might be influenced by the extended conjugation of the polyene linker. acs.orgtaylorandfrancis.com

| Aromaticity Index | Basis of Calculation | Interpretation for Aromaticity |

| HOMA | Bond lengths | Value approaches 1 |

| NICS | Magnetic shielding | Large negative value (e.g., < -5 ppm) |

Computational Prediction and Validation of Optical Properties

The extended D-π-A-π-D (Donor-π-Acceptor-π-Donor) like structure of 1,9-diphenylnona-1,3,6,8-tetraen-5-one, with the carbonyl group acting as an acceptor and the phenyl groups as terminal donors, suggests potential for interesting optical properties. Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for predicting these properties. researchgate.netresearchgate.net

A study employing the semi-empirical AM1 method for geometry optimization of dicinnamalacetone reported a permanent dipole moment of 3.64669 Debye, suggesting it may possess a moderately large first-order hyperpolarizability (β), which is responsible for second-harmonic generation (SHG). Modern computational studies typically use more robust DFT functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, often combined with a split-valence basis set like 6-311+G(d,p), to achieve more accurate predictions. frontiersin.orgresearchgate.net

Calculation of Nonlinear Optical (NLO) Response

The NLO response of a molecule is governed by its hyperpolarizabilities. The first hyperpolarizability (β) is particularly important as it relates to second-order NLO effects like SHG. Computational calculation of β is a key step in screening candidate molecules for NLO applications.

The calculation process generally involves:

Geometry Optimization: The molecule's structure is optimized using a selected level of theory (e.g., DFT with a functional like B3LYP or CAM-B3LYP). frontiersin.org

Frequency Calculation: A frequency calculation is performed to obtain the polarizability (α) and hyperpolarizability (β) tensors. researchgate.net

Calculation of Magnitudes: The tensor components are used to calculate the average values. The total first hyperpolarizability (β_tot) is calculated from the individual tensor components (β_x, β_y, β_z).

For D-π-A systems, a significant NLO response is often linked to a small HOMO-LUMO energy gap and charge transfer from the donor to the acceptor moiety upon excitation. researchgate.net For 1,9-diphenylnona-1,3,6,8-tetraen-5-one, the extended conjugation helps to lower this gap, and computational analysis can quantify the intramolecular charge transfer (ICT) that is crucial for NLO activity. researchgate.net

Potential-Derived Charge Fitting Methodologies

Assigning partial atomic charges is a fundamental step in computational chemistry, as it allows for the interpretation of molecular polarity and is essential for building force fields for molecular dynamics simulations. Since atomic charge is not a direct quantum mechanical observable, various schemes exist for its calculation. osti.gov

Potential-derived charges are calculated by fitting atomic point charges to reproduce the molecule's electrostatic potential (ESP) on a grid of points surrounding the molecule. numberanalytics.comq-chem.com This method provides a more physically realistic representation of the charge distribution compared to simpler methods like Mulliken analysis.

Common potential-derived charge methodologies include:

Merz-Kollman (MK): Fits charges to the ESP on concentric van der Waals surfaces. github.io

CHELPG (Charges from Electrostatic Potential on a Grid): Uses a regular cubic grid of points for fitting, avoiding issues with buried atoms. q-chem.com

REPEAT (Restrained Electrostatic Potential Fit): A modification for periodic systems that fits to relative ESP differences, overcoming issues with defining an absolute potential in a crystal. nih.gov

For a molecule like 1,9-diphenylnona-1,3,6,8-tetraen-5-one, these methods would be used to quantify the partial negative charge on the electronegative oxygen atom of the carbonyl group and the corresponding charge distribution across the conjugated system. This information is valuable for understanding intermolecular interactions and for parameterizing simulations of the material in bulk phases. numberanalytics.comyoutube.com

Application of Machine Learning Models in Predicting Compound Properties and Reactivity

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry for accelerating the discovery of new materials and predicting their properties. nih.govmedium.com Instead of relying solely on computationally expensive quantum mechanical calculations for every new compound, ML models can be trained on existing datasets to make rapid predictions. univ-lyon1.fr

For a compound like 1,9-diphenylnona-1,3,6,8-tetraen-5-one, ML models could be applied in several ways:

Predicting NLO Properties: ML models, particularly graph neural networks (GNNs) like ALIGNN, have been developed to predict NLO coefficients from molecular structure. themoonlight.ioarxiv.org A model could be trained on a database of known NLO materials and then used to predict the hyperpolarizability of 1,9-diphenylnona-1,3,6,8-tetraen-5-one and its derivatives, offering a high-throughput screening method. chemrxiv.org

Predicting Reactivity: ML can predict chemical reactivity by identifying reactive sites or predicting the outcomes of reactions. neurips.ccukcatalysishub.co.uk Models can learn from vast reaction databases to predict how a molecule might react under certain conditions, which could be applied to understand the stability or potential transformations of the polyene chain. arxiv.org

Generating Molecular Descriptors: Deep learning autoencoders can generate "fingerprints" or descriptors from molecular structures. These learned descriptors can then be used in regression or classification models to predict a wide range of properties, from solubility to formation energy. nih.govresearchgate.net The inclusion of features derived from the electron density, such as from QTAIM, has been shown to improve the performance of ML models, especially when experimental data is scarce. rsc.org

| Machine Learning Application | Example Model/Technique | Predicted Property for 1,9-Diphenylnona-1,3,6,8-tetraen-5-one |

| NLO Property Prediction | Atomistic Line Graph Neural Network (ALIGNN) | First Hyperpolarizability (β), SHG Coefficient |

| Reactivity Prediction | Reaction Classification/Ranking Models | Reactive site identification, reaction mechanism |

| General Property Prediction | Deep Learning Autoencoders, GNNs | Formation Energy, Solubility, Spectroscopic features |

Supramolecular Chemistry and Solid State Behavior of 1,9 Diphenylnona 1,3,6,8 Tetraen 5 One

Crystal Engineering and Packing Arrangements in the Solid State

The deliberate design of molecular crystals, a field known as crystal engineering, seeks to understand and control the assembly of molecules in the solid state to achieve desired physical and chemical properties. In the case of 1,9-diphenylnona-1,3,6,8-tetraen-5-one, its crystal structure reveals a sophisticated packing arrangement that deviates from simple, close-packed structures often observed for planar molecules.

Single-crystal X-ray diffraction studies have shown that 1,9-diphenylnona-1,3,6,8-tetraen-5-one crystallizes in the orthorhombic crystal system, belonging to the non-centrosymmetric space group F2dd. researchgate.net The non-centrosymmetric nature of the crystal is a crucial feature, as it is a prerequisite for certain optical properties, such as second-harmonic generation. The unit cell parameters for this compound have been determined as detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | F2dd |

| a (Å) | 5.8085(2) |

| b (Å) | 33.1248(11) |

| c (Å) | 50.4824(16) |

| Volume (ų) | 9713.1(6) |

| Z | 24 |

| Calculated Density (g/cm³) | 1.175 |

Formation of Purely Organic Chiral Molecular Assemblies

One of the most fascinating aspects of the solid-state chemistry of 1,9-diphenylnona-1,3,6,8-tetraen-5-one is its ability to form chiral molecular assemblies from an achiral molecule. The molecule itself does not possess a stereocenter. However, in the crystalline state, it exhibits conformational chirality.

Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding) and Their Influence on Crystal Properties

The stability and properties of the crystalline lattice of 1,9-diphenylnona-1,3,6,8-tetraen-5-one are governed by a network of non-covalent intermolecular interactions. Given the extended aromatic system of the molecule, π-π stacking interactions are expected to play a significant role in the crystal packing. These interactions arise from the attractive forces between the electron-rich π-systems of the phenyl rings and the conjugated backbone of neighboring molecules. The specific distances and orientations of these stacked motifs are crucial in determining the electronic properties of the crystal.

While the molecule is primarily a hydrocarbon with a central ketone group, the potential for weak C-H···O hydrogen bonds exists. The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with hydrogen atoms from the phenyl rings or the polyene chain of adjacent molecules. These directional interactions, though weaker than conventional hydrogen bonds, contribute to the specificity and stability of the crystal packing. The interplay of these π-π stacking and weak hydrogen bonding forces dictates the precise arrangement of the molecules in the crystal, influencing properties such as melting point, solubility, and mechanical strength.

Polymorphism and Anisotropic Behavior in Crystalline Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules, is a critical consideration in materials science. In the case of 1,9-diphenylnona-1,3,6,8-tetraen-5-one, the existence of four distinct molecular conformations within a single crystal structure points towards a complex energetic landscape and the potential for conformational polymorphism. researchgate.net This phenomenon occurs when different polymorphs contain different conformers of the same molecule. While distinct polymorphic forms of this compound have not been extensively reported, the observed conformational diversity suggests that under different crystallization conditions, it may be possible to isolate different crystalline phases with varying properties.

The non-centrosymmetric nature of the crystal lattice of 1,9-diphenylnona-1,3,6,8-tetraen-5-one inherently leads to anisotropic behavior. Anisotropy refers to the directional dependence of a material's properties. In this context, optical, mechanical, and thermal properties are expected to vary when measured along different crystallographic axes. For instance, the refractive index and the coefficient of thermal expansion will likely differ depending on the direction of measurement within the crystal. This anisotropy is a direct consequence of the ordered, but non-uniform, arrangement of the butterfly-shaped molecules in the crystal lattice.

Applications of 1,9 Diphenylnona 1,3,6,8 Tetraen 5 One in Materials Science

Utilization in Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including electro-optical modulators, optical switches, and memory devices. 1,9-Diphenylnona-1,3,6,8-tetraen-5-one has been identified as a promising candidate in this field. nih.gov

Polyenes, which are organic compounds containing multiple conjugated double bonds, are a key class of materials studied for their NLO properties. wikipedia.org The delocalized π-electrons within these conjugated systems are responsible for their enhanced polarization responses when subjected to a strong electric field, such as that from a laser. researchgate.net The design of effective NLO-active polyene systems hinges on several key principles:

Extended Conjugation: The length of the conjugated π-system is a critical factor. Generally, longer polyene chains lead to a greater hyperpolarizability, which is a measure of the nonlinear optical response.

Charge Transfer: The presence of electron-donating and electron-accepting groups at the ends of the polyene chain can create a charge-transfer mechanism that significantly enhances the NLO response. In 1,9-diphenylnona-1,3,6,8-tetraen-5-one, the phenyl groups act as terminal moieties on the polyene chain.

Research has demonstrated that purely organic chiral molecular assemblies in the solid state possess great potential for NLO applications. nih.govresearchgate.net 1,9-Diphenylnona-1,3,6,8-tetraen-5-one, an otherwise planar molecule, has been synthesized and shown to crystallize in a disordered, non-centrosymmetric form. nih.govresearchgate.net This crystalline arrangement involves four different conformations with a predominant helicity, a key feature for observing NLO effects. nih.govchemicalbook.com

A combined experimental and theoretical approach, involving single-crystal X-ray diffraction and computational methods, has been used to characterize the NLO properties of this compound. nih.gov The synthesis via a crossed aldol (B89426) condensation yields a yellow crystalline solid that is stable at room temperature and soluble in common organic solvents. The NLO property of the resulting crystals has been confirmed using the Kurtz-Perry powder technique with a Nd:YAG laser. nih.gov

Interactive Table: Nonlinear Optical Properties of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Property | Description | Source |

|---|---|---|

| Molecular Structure | Λ-shaped (butterfly-shaped) | nih.gov |

| Crystallization | Non-centrosymmetric form | nih.govresearchgate.net |

| NLO Effect | Second-Harmonic Generation (SHG) | |

| Characterization | Kurtz-Perry powder technique | nih.gov |

Application as Chemical Indicators in Analytical Contexts

The sensitivity of the conjugated system in 1,9-diphenylnona-1,3,6,8-tetraen-5-one to its chemical environment allows it to function as an effective colorimetric indicator in specific analytical applications. researchgate.net

This compound has been successfully employed as an indicator for measuring the surface acidity of certain clay minerals. Specifically, it was used to determine the surface acidity of homoionic montmorillonites through titration. nih.gov The indicator is adsorbed onto the clay, and its subsequent color change upon titration with a base like n-butylamine allows for the quantification of acidic sites on the surface. nih.gov

1,9-Diphenylnona-1,3,6,8-tetraen-5-one serves as a visual indicator for the presence of excess hydrogen halides in a variety of organic solvents. researchgate.net A distinct color change from yellow to bright red signals the presence of these acidic species. This application is particularly useful in contexts where the presence of hydrogen halides needs to be quickly and easily detected, though it is not suitable for use in alcohols.

Interactive Table: Indicator Applications of 1,9-Diphenylnona-1,3,6,8-tetraen-5-one

| Application | Analyte/System | Observable Change | Source |

|---|---|---|---|

| Surface Acidity | Homoionic montmorillonites | Color change upon titration | nih.gov |

| Chemical Detection | Excess hydrogen halides in organic solvents | Color change from yellow to bright red |

Exploration of Potential in Organic Electronics and Optoelectronic Devices

The demonstrated nonlinear optical properties of 1,9-diphenylnona-1,3,6,8-tetraen-5-one directly underpin its potential in the broader fields of organic electronics and optoelectronics. Materials with strong NLO responses are foundational for developing advanced photonic devices.

The potential applications for this compound include its use as a component in:

Electro-optical modulators: Devices that control the intensity of a laser beam with an electric signal.

Optical switches: Components that can switch optical signals from one path to another.

Memory devices: Advanced data storage solutions that utilize optical properties.

Second harmonic generation (SHG): A phenomenon used in lasers to change the frequency of light, for example, in quantum-cascade lasers (QCLs).

The investigation into its Λ-shaped structure and its ability to form non-centrosymmetric crystals are key research areas that could pave the way for its integration into these next-generation optical and electronic systems.

Future Research Directions and Outlook for Diphenylnona Ketone Chemistry

Advancements in Stereoselective Synthesis of Complex Polyene Ketones

Current synthetic approaches often result in a mixture of different stereoisomers, which can be difficult to separate. To address this challenge, researchers are exploring more advanced techniques:

Modern Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, offer a powerful way to form carbon-carbon bonds with a high degree of stereocontrol. youtube.comnih.gov The development of new and more efficient catalysts will be crucial for the synthesis of complex polyenes. youtube.comnih.gov

Metathesis-Based Approaches: Olefin metathesis, a reaction that rearranges carbon-carbon double bonds, provides another avenue for the stereoselective synthesis of polyenes.

Novel Homocoupling Reactions: New methods, such as the homocoupling of unsaturated silanes, are being developed to produce conjugated polyenes with all-E configurations. nih.gov

Development of Novel Derivatization Strategies for Tunable Properties

The ability to modify the chemical structure of 1,9-diphenylnona-1,3,6-trien-5-one is essential for fine-tuning its properties for specific applications. By adding different chemical groups (substituents) to the molecule, researchers can alter its electronic, optical, and physical characteristics.

Future derivatization strategies are likely to include:

Push-Pull Systems: Creating molecules with both electron-donating and electron-withdrawing groups can lead to enhanced nonlinear optical properties.

Incorporation of Heterocycles: Replacing the phenyl rings with other aromatic rings containing atoms such as sulfur or nitrogen can introduce new functionalities.

Post-Functionalization: Techniques like the Paal-Knorr reaction allow for the modification of polyketones after they have been synthesized, enabling the introduction of specific functional groups. researchgate.net

| Substituent Position | Type of Substituent | Potential Impact on Properties |

| Phenyl Rings | Electron-donating groups (e.g., -OCH₃) | Shift in absorption and emission to longer wavelengths |

| Phenyl Rings | Electron-withdrawing groups (e.g., -NO₂) | Enhanced nonlinear optical response |

| Polyene Chain | Bulky side groups | Increased solubility and altered solid-state packing |

In-depth Computational Modeling of Excited State Dynamics and Photophysical Processes

To fully harness the potential of these molecules, a detailed understanding of their behavior when they absorb light is necessary. Computational modeling provides a powerful tool to study the complex processes that occur in the excited state.

Future computational research will likely involve:

Investigating Excited State Lifetimes: Techniques like time-correlated single photon counting (TCSPC) can be used to measure the fluorescence lifetimes of excited states, providing insight into the effects of the surrounding environment. bris.ac.uk

Mapping Electronic-State Manifolds: Quantum mechanics/molecular mechanics simulations can be used to map the different electronic states of these molecules, helping to understand their photoinduced behaviors.

Modeling of Linear Polyenes: Theoretical studies of model polyene systems help to understand the electronic properties of longer, more complex molecules. researchgate.net These studies can help to verify the existence of low-lying singlet states that have been predicted by theory. researchgate.net

Design and Synthesis of New Materials Incorporating the Diphenylnona-Ketone Scaffold

The unique properties of this compound make it an attractive building block for a new generation of advanced materials. nih.gov

Potential applications include:

High-Performance Polymers: Polyketones are known for their exceptional strength, durability, and chemical resistance, making them suitable for a wide range of industrial applications. researchgate.netonlytrainings.com They can be used in connectors, insulating materials, and chemical processing equipment. onlytrainings.com

Blends and Composites: Blending polyketones with other polymers can create materials with enhanced properties. researchgate.netsemanticscholar.org

Fibers and Films: The excellent mechanical properties of thermoplastic polyketones make them suitable for use in fibers, fire-retardant materials, and film coatings. researchgate.net

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The advancement of diphenylnona-ketone chemistry will be closely tied to the adoption of new and innovative technologies.

Key emerging technologies include:

Advanced Polymerization Catalysts: The development of new palladium and nickel catalysts is enabling the synthesis of polyketones with novel structures and properties. mdpi.com

Flow Chemistry: This technique allows for the continuous production of chemicals in a reactor, offering advantages in terms of safety, scalability, and control over reaction conditions.

High-Throughput Screening: This automated approach allows for the rapid synthesis and testing of large numbers of different compounds, accelerating the discovery of new materials.

The ongoing research and development in the field of polyketone chemistry, driven by these future directions, promises to deliver a new wave of advanced materials with tailored properties for a diverse range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.